4,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan
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Overview
Description
4,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan is an organic compound that belongs to the class of boronic esters It is characterized by the presence of two boronate ester groups attached to a dibenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan typically involves the borylation of dibenzofuran derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of dibenzofuran with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan undergoes several types of chemical reactions, including:
Oxidation: The boronate ester groups can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronate esters to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride or other reducing agents under mild conditions.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Substituted dibenzofuran derivatives with different functional groups.
Scientific Research Applications
4,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan has a wide range of applications in scientific research:
Materials Science: Employed in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
Biology and Medicine:
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism by which 4,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan exerts its effects is primarily through its ability to form stable carbon-boron bonds. The boronate ester groups can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of carbon-carbon bonds in cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- Phenylboronic acid pinacol ester
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan is unique due to its dibenzofuran core, which imparts specific electronic and structural properties. This makes it particularly useful in applications requiring high stability and reactivity, such as in the synthesis of complex organic molecules and advanced materials.
Properties
Molecular Formula |
C24H30B2O5 |
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Molecular Weight |
420.1 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran-4-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C24H30B2O5/c1-21(2)22(3,4)29-25(28-21)17-13-9-11-15-16-12-10-14-18(20(16)27-19(15)17)26-30-23(5,6)24(7,8)31-26/h9-14H,1-8H3 |
InChI Key |
PEVWKRPBBBIJIM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=CC=CC(=C4O3)B5OC(C(O5)(C)C)(C)C |
Origin of Product |
United States |
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